molecular formula C21H28N2O4S B14118934 N-(4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)isobutyramide

N-(4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B14118934
M. Wt: 404.5 g/mol
InChI Key: BRQMFTZOWCJMDP-UHFFFAOYSA-N
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Description

N-(4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to an isobutyramide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with 2-methoxy-2-phenylbutyl bromide under basic conditions to form the intermediate N-(2-methoxy-2-phenylbutyl)-4-aminobenzenesulfonamide. This intermediate is then reacted with isobutyryl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

N-(4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)isobutyramide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl and isobutyramide moieties can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide
  • N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)acetamide

Uniqueness

N-(4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)isobutyramide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4-[(2-methoxy-2-phenylbutyl)sulfamoyl]phenyl]-2-methylpropanamide

InChI

InChI=1S/C21H28N2O4S/c1-5-21(27-4,17-9-7-6-8-10-17)15-22-28(25,26)19-13-11-18(12-14-19)23-20(24)16(2)3/h6-14,16,22H,5,15H2,1-4H3,(H,23,24)

InChI Key

BRQMFTZOWCJMDP-UHFFFAOYSA-N

Canonical SMILES

CCC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)C)(C2=CC=CC=C2)OC

Origin of Product

United States

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